Technical Guide: tert-Butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate
Technical Guide: tert-Butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate
CAS Number: 147081-59-2
Abstract
This technical guide provides a comprehensive overview of tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate, a key chiral building block in modern medicinal chemistry. This document details its physicochemical properties, synthesis, and critical applications in the development of targeted therapeutics, including Janus kinase (JAK) inhibitors, Hepatitis C virus (HCV) protease inhibitors, and sigma-1 receptor antagonists. Detailed experimental protocols for its synthesis and its utilization in the synthesis of pharmacologically active agents are provided. Furthermore, this guide illustrates the signaling pathways and molecular interactions relevant to the therapeutic targets of the final drug products, offering valuable insights for researchers, scientists, and drug development professionals.
Introduction
tert-Butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate is a versatile chiral amine derivative widely employed as a crucial intermediate in the synthesis of a variety of pharmaceutical compounds. Its stereochemically defined pyrrolidine ring and the presence of a protected primary amine and a secondary amine provide a scaffold for the construction of complex molecular architectures with specific biological activities. The boc-protecting group offers stability during synthetic transformations and can be readily removed under acidic conditions, allowing for further functionalization. This guide aims to be an in-depth resource, consolidating key technical data and experimental methodologies related to this important synthetic intermediate.
Physicochemical Properties
A summary of the key physicochemical properties of tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 147081-59-2 | [1] |
| Molecular Formula | C₁₀H₂₀N₂O₂ | [1] |
| Molecular Weight | 200.28 g/mol | [1] |
| Appearance | Colorless to Yellow Clear Liquid | |
| Boiling Point | 269 °C at 760 mmHg | [2][3] |
| Flash Point | 117 °C | [2][3] |
| Density | 1.03 g/cm³ | [3] |
| IUPAC Name | tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate | [1] |
| Synonyms | (S)-1-Boc-3-(methylamino)pyrrolidine, (S)-3-Methylamino-pyrrolidine-1-carboxylic acid tert-butyl ester, (3S)-1-Boc-(methylamino)pyrrolidine | [1] |
| SMILES | CC(C)(C)OC(=O)N1CC--INVALID-LINK--NC | [1] |
| InChIKey | OKUCEQDKBKYEJY-QMMMGPOBSA-N | [1] |
Synthesis
The synthesis of tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate can be achieved through several synthetic routes. A common and efficient method involves the reductive amination of a suitable ketone precursor.
Experimental Protocol: Reductive Amination
This protocol describes the synthesis of tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate from tert-butyl 3-oxopyrrolidine-1-carboxylate.
Materials:
-
tert-Butyl 3-oxopyrrolidine-1-carboxylate
-
Methylamine solution (e.g., 40% in water or 2M in THF)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of tert-butyl 3-oxopyrrolidine-1-carboxylate (1 equivalent) in dichloromethane (DCM), add methylamine solution (1.5-2.0 equivalents).
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine/enamine.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product can be purified by silica gel column chromatography to afford pure tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate.
Applications in Drug Development
tert-Butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate is a pivotal intermediate in the synthesis of several clinically important drugs.
Janus Kinase (JAK) Inhibitors (e.g., Tofacitinib)
This compound is a key building block for the synthesis of tofacitinib, a JAK inhibitor used in the treatment of rheumatoid arthritis.
This protocol outlines the coupling of tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate with a suitable pyrimidine derivative, a key step in the synthesis of tofacitinib.
Materials:
-
tert-Butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate
-
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
-
Diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Standard laboratory glassware, magnetic stirrer, and heating mantle
Procedure:
-
In a round-bottom flask, dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent) and tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate (1.1 equivalents) in DMF.
-
Add diisopropylethylamine (2-3 equivalents) to the mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield the Boc-protected tofacitinib precursor.
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a crucial signaling cascade for a wide array of cytokines and growth factors, playing a key role in immunity, cell proliferation, and differentiation.
Hepatitis C Virus (HCV) Protease Inhibitors (e.g., Grazoprevir)
This pyrrolidine derivative is also a component in the synthesis of macrocyclic HCV NS3/4A protease inhibitors like grazoprevir.
The HCV NS3/4A protease is a serine protease essential for the cleavage of the viral polyprotein, a critical step in the viral replication cycle.
Sigma-1 Receptor Antagonists
The chiral pyrrolidine scaffold is utilized in the synthesis of ligands for the sigma-1 receptor, which is implicated in various neurological disorders.
The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, where it modulates calcium signaling and cellular stress responses.
Safety and Handling
tert-Butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate should be handled in a well-ventilated area by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
tert-Butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate is a high-value chiral intermediate with significant applications in the pharmaceutical industry. Its utility in the synthesis of targeted therapies for autoimmune diseases, viral infections, and neurological disorders underscores its importance in modern drug discovery and development. The experimental protocols and pathway diagrams provided in this guide offer a valuable resource for researchers and scientists working in this field.

